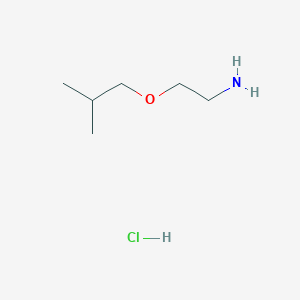

2-Isobutoxy-1-ethanamine hydrochloride

Description

BenchChem offers high-quality 2-Isobutoxy-1-ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-1-ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylpropoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQGGCMNEHVGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Isobutoxy-1-ethanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Promising Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the 2-alkoxy-1-ethanamine framework presents a compelling scaffold, marrying the hydrogen-bonding capabilities and basicity of a primary amine with the lipophilic and hydrogen-bond accepting nature of an ether linkage. This guide provides an in-depth technical overview of 2-isobutoxy-1-ethanamine hydrochloride, a molecule of significant interest for researchers and scientists in drug development. While specific literature on this exact compound is nascent, this document will establish a foundational understanding based on established principles of organic synthesis, analytical chemistry, and medicinal chemistry.

The confirmed Chemical Abstracts Service (CAS) number for 2-isobutoxy-1-ethanamine hydrochloride is 1181458-02-5 .[1] This guide will delve into its physicochemical properties, plausible synthetic routes, comprehensive analytical characterization, and potential applications in the pharmaceutical industry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-isobutoxy-1-ethanamine hydrochloride is paramount for its effective utilization in a laboratory setting. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source |

| CAS Number | 1181458-02-5 | [1] |

| Molecular Formula | C6H16ClNO | Derived |

| Molecular Weight | 153.65 g/mol | Derived |

| Appearance | Expected to be a crystalline solid | [2][3] |

| Solubility | Expected to be soluble in water and polar organic solvents | [2][3] |

The hydrochloride salt form of this primary amine significantly enhances its water solubility and crystallinity, making it easier to handle and formulate compared to its free base form.[2][3] The isobutoxy group introduces a moderate degree of lipophilicity, which can be crucial for traversing biological membranes.

Strategic Synthesis of 2-Isobutoxy-1-ethanamine Hydrochloride

Route 1: Williamson Ether Synthesis followed by Gabriel Synthesis

This classic and reliable two-step approach is a cornerstone of ether and amine synthesis.[4][5][6][7][8]

Step 1: Synthesis of 2-isobutoxyethanol. This step involves the formation of the ether linkage via a Williamson ether synthesis. Isobutanol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This is followed by a nucleophilic attack on a 2-haloethanol, such as 2-chloroethanol.

Step 2: Conversion to 2-isobutoxy-1-ethanamine. The resulting 2-isobutoxyethanol is then converted to the primary amine. A highly effective method is the Gabriel synthesis, which avoids over-alkylation, a common side reaction with direct amination. This involves the reaction of the alcohol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the primary amine.

Step 3: Formation of the Hydrochloride Salt. The final step involves treating the free base of 2-isobutoxy-1-ethanamine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Caption: Proposed Williamson Ether and Gabriel Synthesis Route.

Route 2: Reductive Amination of an Isobutoxy-Substituted Carbonyl Compound

Reductive amination is a highly efficient and versatile method for forming amines from carbonyl compounds.[9][10][11][12]

Step 1: Synthesis of Isobutoxyacetaldehyde. This key intermediate can be prepared by the oxidation of 2-isobutoxyethanol.

Step 2: Reductive Amination. The isobutoxyacetaldehyde is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly yield 2-isobutoxy-1-ethanamine.[12][13]

Step 3: Formation of the Hydrochloride Salt. As in the previous route, the free amine is converted to its hydrochloride salt by treatment with HCl.

Caption: Proposed Reductive Amination Synthesis Route.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-isobutoxy-1-ethanamine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shift of the proton on the nitrogen of a protonated amine can be influenced by the counteranion and the amine's pKa.[14] For the hydrochloride salt in a solvent like DMSO-d6, the -NH3+ protons would likely appear as a broad singlet.[15] The isobutyl group should exhibit a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the oxygen. The two methylene groups of the ethylamine backbone will appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the nitrogen will be deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride is distinctly different from its free base form.[16][17][18] Key expected absorptions include:

-

N-H Stretch: A broad and strong absorption band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the -NH3+ group.[16]

-

N-H Bend: A characteristic bending vibration for the primary ammonium ion is expected in the 1650-1580 cm⁻¹ region.[19]

-

C-O Stretch: A strong band in the 1150-1085 cm⁻¹ range, characteristic of an aliphatic ether.

-

C-N Stretch: A medium to weak band in the 1250-1020 cm⁻¹ region.[19]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 118.15.

Potential Applications in Drug Development

The structural features of 2-isobutoxy-1-ethanamine hydrochloride make it a valuable building block in medicinal chemistry. The primary amine serves as a versatile handle for further chemical modifications, while the isobutoxy group can modulate lipophilicity and metabolic stability.

-

Scaffold for Biologically Active Molecules: The ethanamine backbone is a common feature in many pharmaceuticals, including antihistamines, antidepressants, and antiarrhythmics. The isobutoxy moiety can be explored to optimize binding to target proteins and improve pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The ether linkage can act as a hydrogen bond acceptor and can influence the overall conformation of a larger molecule.[20] By incorporating this fragment, medicinal chemists can fine-tune properties such as solubility, permeability, and metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and simple structure, 2-isobutoxy-1-ethanamine hydrochloride could serve as a valuable fragment in FBDD campaigns to identify novel starting points for drug discovery programs.

Conclusion and Future Directions

2-Isobutoxy-1-ethanamine hydrochloride, with its confirmed CAS number 1181458-02-5, represents a promising, yet underexplored, chemical entity for drug discovery and development. While specific experimental data for this compound is limited, this guide has outlined plausible and robust synthetic strategies and a comprehensive analytical workflow based on established chemical principles. The unique combination of a primary amine and an isobutyl ether functional group offers medicinal chemists a versatile tool for scaffold hopping and lead optimization. Further research into the synthesis and biological evaluation of derivatives of 2-isobutoxy-1-ethanamine hydrochloride is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

B.A. Smith, "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy Online, 2023. Available: [Link]

-

"IR: amines," University of Calgary, Accessed February 22, 2026. Available: [Link]

-

R. N. Jones and C. Sandorfy, "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS," Canadian Journal of Chemistry, vol. 32, no. 3, pp. 225-242, 1954. Available: [Link]

-

R. N. Jones and C. Sandorfy, "The infrared spectra of secondary amines and their salts," ResearchGate, 2025. Available: [Link]

-

A. B. Smith et al., "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective," ACS Omega, 2026. Available: [Link]

-

S. M. R. A. Adel, "FTIR spectra for DA and its organic amine salts.," ResearchGate, Accessed February 22, 2026. Available: [Link]

-

A. de Meijere et al., "Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones," PubMed, 1996. Available: [Link]

-

"Williamson Ether Synthesis," Chemistry Steps, 2022. Available: [Link]

-

"12. The Williamson Ether Synthesis," University of Missouri-St. Louis, Accessed February 22, 2026. Available: [Link]

-

"Template for Electronic Submission to ACS Journals," The Royal Society of Chemistry, Accessed February 22, 2026. Available: [Link]

-

"Williamson Ether Synthesis," Chemistry LibreTexts, 2023. Available: [Link]

-

"Williamson ether synthesis," Wikipedia, Accessed February 22, 2026. Available: [Link]

-

"Functional Group Characteristics and Roles," ASHP, Accessed February 22, 2026. Available: [Link]

-

"What are amine hydrochlorides? I've been 'googleing' all week long and I just can't find the definition. : r/OrganicChemistry," Reddit, 2022. Available: [Link]

-

"Properties of Amines and their Hydrochloride Salt," ResearchGate, Accessed February 22, 2026. Available: [Link]

-

"Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution)," ResearchGate, Accessed February 22, 2026. Available: [Link]

-

"Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads," OLI Systems, 2023. Available: [Link]

-

"The Williamson Ether Synthesis," Master Organic Chemistry, 2014. Available: [Link]

-

"Reductive amination," Wikipedia, Accessed February 22, 2026. Available: [Link]

-

M. A. Karimi, "Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent," ResearchGate, 2014. Available: [Link]

- "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin," Google Patents, Accessed February 22, 2026.

- "Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides," Google Patents, Accessed February 22, 2026.

-

"Isobutylamine Hydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

-

"Reductive Amination, and How It Works," Master Organic Chemistry, 2017. Available: [Link]

-

"Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]," Organic Chemistry Portal, Accessed February 22, 2026. Available: [Link]

-

"Amine hydrochlorides by reduction in the presence of chloroform," The Journal of Organic Chemistry, Accessed February 22, 2026. Available: [Link]

-

"2-(Propan-2-yloxy)ethan-1-amine," PubChem, Accessed February 22, 2026. Available: [Link]

-

"CHAPTER 7 AMINES," University of Wisconsin-River Falls, Accessed February 22, 2026. Available: [Link]

-

"2-Butoxyethylamine," PubChem, Accessed February 22, 2026. Available: [Link]

-

"An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans," Reaction Chemistry & Engineering, Accessed February 22, 2026. Available: [Link]

-

"Ethylamine hydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

-

"2-(2-Azidoethoxy)ethan-1-amine hydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

-

"2,2'-Oxydiethylamine monohydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

-

"2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

-

"Ethanamine hydrochloride," NIST WebBook, Accessed February 22, 2026. Available: [Link]

Sources

- 1. 2-Isobutoxy-1-ethanamine hydrochloride - CAS:1181458-02-5 - 阿镁生物 [amaybio.com]

- 2. researchgate.net [researchgate.net]

- 3. oit.edu [oit.edu]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. reddit.com [reddit.com]

Technical Guide: Solubility Profile of 2-Isobutoxy-1-ethanamine Hydrochloride

Part 1: Executive Summary & Physicochemical Basis

The Compound

2-Isobutoxy-1-ethanamine hydrochloride is a primary amine salt featuring an ether linkage and a branched isobutyl tail. In drug development, it serves as a critical building block (synthon) for introducing isobutoxyethyl side chains, often used to modulate lipophilicity and metabolic stability in lead compounds.

-

Chemical Structure:

-

Molecular Weight: ~153.65 g/mol (Free base ~117.19 + HCl ~36.46)

-

Physical Form: Typically a white, hygroscopic crystalline solid.[1]

The Solubility Paradox

As a hydrochloride salt, this compound exhibits a dual nature :

-

Ionic Head Group (

): Drives high lattice energy and affinity for high-dielectric, protic solvents (Water, Methanol). -

Lipophilic Tail (Isobutyl-Ether): The isobutyl group and ether oxygen introduce organic solubility characteristics that distinguish it from simple short-chain amine salts.

Unlike simple ethylamine HCl, the ether oxygen acts as a hydrogen bond acceptor, potentially enhancing solubility in chlorinated solvents (like DCM) and modifying the thermodynamics of recrystallization in alcohols.

Part 2: Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle modified for ionic organic salts, the following solubility profile is projected. This matrix guides solvent selection for synthesis, extraction, and purification.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |

| Protic Polar | Water, Methanol (MeOH) | High (>100 mg/mL) | Strong ion-dipole interactions overcome lattice energy. | Reaction medium; Aqueous workup. |

| Protic Polar | Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | Solubility decreases as solvent alkyl chain lengthens. Temperature-dependent.[1] | Ideal for Recrystallization. |

| Aprotic Polar | DMSO, DMF, DMAc | High | High dielectric constant dissociates the salt; strong solvation of cation. | Reactions requiring high temp or non-nucleophilic media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The ether oxygen may facilitate partial solubility via weak H-bonding, but the ionic lattice usually resists. | Potential for liquid-liquid extraction (if free-based).[2] |

| Ethers/Esters | THF, Ethyl Acetate, MTBE | Very Low | Insufficient polarity to break the ionic lattice. | Anti-solvents for precipitation. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Non-polar nature cannot solvate the ionic pair. | Strict Anti-solvents. |

Critical Insight: The "Sweet Spot" for purification is often an Alcohol/Ether system (e.g., Ethanol/MTBE) or Alcohol/Ester system (Isopropanol/Ethyl Acetate). The salt dissolves in the hot alcohol and precipitates upon cooling or addition of the less polar co-solvent.

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on literature values, which may vary by crystal polymorph or impurity profile. Use this tiered approach to generate your own robust data.

Protocol A: The "Visual Saturation" Screen (Qualitative)

Use this for rapid solvent selection during process development.

Materials: 20 mL Scintillation vials, Heating block, Syringes.

-

Weighing: Place 100 mg of 2-isobutoxy-1-ethanamine HCl into a vial.

-

Solvent Addition: Add solvent in increments (0.5 mL, then 0.5 mL, then 1.0 mL...).

-

Observation:

-

Soluble: Clear solution obtained.

-

Sparingly Soluble: Turbid, but clears upon heating to 50°C.

-

Insoluble: Solid remains visible even after 2 mL addition and heating.

-

-

Validation: If soluble, cool to 0°C. If crystals form, you have identified a potential recrystallization system.

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use this for regulatory filing data or precise yield calculations.

Workflow Visualization:

Caption: Figure 1. Gravimetric workflow for precise solubility determination.

Step-by-Step Methodology:

-

Preparation: Add excess 2-isobutoxy-1-ethanamine HCl (approx. 500 mg) to 2 mL of target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours. Note: For kinetic solubility, 2 hours may suffice, but thermodynamic equilibrium requires 24h.

-

Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE syringe filter into a pre-weighed tare vial.

-

Drying: Evaporate solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

-

Calculation:

Part 4: Process Development Implications

Recrystallization Strategy

The most common impurity in the synthesis of this compound is the tertiary amine or unreacted starting material.

-

Recommended System: Isopropanol (IPA) / Heptane .

-

Procedure: Dissolve the crude HCl salt in minimum hot IPA (reflux). Slowly add Heptane until slight turbidity persists. Cool slowly to room temperature, then to 0°C. This utilizes the "Anti-solvent" effect to grow high-purity crystals.

Extraction & Free-Basing

To use the compound in nucleophilic substitution, you may need the free base.

-

Logic: The HCl salt is water-soluble; the free base is organic-soluble.

-

Workflow:

-

Dissolve HCl salt in Water.

-

Adjust pH to >12 using NaOH or

. -

Extract with DCM or MTBE . The isobutoxy group ensures the free base partitions strongly into the organic phase.

-

Solvent Selection Decision Tree

Caption: Figure 2. Decision logic for selecting solvents based on process intent.

References

-

PubChem. (2025).[3][4] Isobutylamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Amay Bio. (n.d.). 2-Isobutoxy-1-ethanamine hydrochloride Product Details. [Link] (Verified via snippet context).

-

Lumen Learning. (n.d.). Properties of Amines: Solubility and Basicity. Organic Chemistry II. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds: Principles and Trends. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. KR100896517B1 - Purificatin method of the 2-octyl-3-isothiazolone - Google Patents [patents.google.com]

- 3. Isobutylamine Hydrochloride | C4H12ClN | CID 12206183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobucaine Hydrochloride | C15H24ClNO2 | CID 198942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of 2-isobutoxy-1-ethanamine hydrochloride

An Application Guide for the Synthesis of 2-Isobutoxy-1-ethanamine Hydrochloride

This document provides a comprehensive, technically-grounded . Designed for researchers in organic synthesis and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible methodology.

Introduction: Strategic Overview

2-Isobutoxy-1-ethanamine is a primary amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and an isobutoxy ether moiety allows for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a crystalline solid that is easier to store and weigh than the freebase oil.

This guide details a robust, multi-step synthesis strategy centered around the Gabriel Synthesis . This classical yet highly effective method is chosen for its ability to produce primary amines cleanly, avoiding the over-alkylation side products that often plague direct alkylation methods.[1][2] The overall strategy involves three key stages:

-

Halogenation: Conversion of a commercially available alcohol precursor, 2-isobutoxyethanol, into a reactive alkyl halide.

-

Gabriel Amine Synthesis: Nucleophilic substitution of the alkyl halide with potassium phthalimide, followed by liberation of the desired primary amine.[3]

-

Salt Formation & Purification: Conversion of the isolated amine freebase into its stable hydrochloride salt and final purification.

Overall Reaction Scheme

The synthesis proceeds through the following three-step sequence starting from 2-isobutoxyethanol.

Caption: Overall synthetic workflow.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5]

-

Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

-

Hydrazine (H₂NNH₂): Toxic and a suspected carcinogen. Use a dilute solution and handle with caution.[1]

-

Hydrochloric Acid (HCl): Corrosive. Concentrated solutions release harmful vapors.[6]

-

Solvents (DMF, Ethanol, Ether, DCM): Flammable and/or volatile. Avoid open flames and ensure proper ventilation.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[7][8]

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |

| 2-Isobutoxyethanol | C₆H₁₄O₂ | 118.17 | >99% | Starting material.[9] |

| Phosphorus tribromide | PBr₃ | 270.69 | >98% | Corrosive, water-reactive. |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Used as a mild base. |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >98% | Nucleophile for Gabriel Synthesis. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Polar aprotic solvent.[2] |

| Hydrazine Hydrate | H₆N₂O | 50.06 | ~35% wt. in H₂O | Used for hydrazinolysis. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Absolute | Solvent for hydrazinolysis. |

| Hydrochloric Acid | HCl | 36.46 | 2.0 M in Ether | For salt formation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Extraction solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | For aqueous washes. |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Drying agent. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of 1-Bromo-2-isobutoxyethane

-

Rationale: This step converts the hydroxyl group of the starting alcohol into a good leaving group (bromide) to facilitate the subsequent Sₙ2 reaction with potassium phthalimide. Pyridine is added to neutralize the HBr byproduct.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 2-isobutoxyethanol (11.82 g, 100 mmol, 1.0 eq) and anhydrous pyridine (2.37 g, 30 mmol, 0.3 eq). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (10.8 g, 40 mmol, 0.4 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-isobutoxyethane as a colorless oil. This product is often used in the next step without further purification.

Step 2: Synthesis of N-(2-isobutoxyethyl)phthalimide

-

Rationale: This is the core Sₙ2 reaction of the Gabriel synthesis. The phthalimide anion, a non-basic nitrogen nucleophile, displaces the bromide to form the N-alkylated phthalimide.[2] This prevents the multiple alkylations common with simple amines. DMF is used as a solvent to accelerate the reaction.[10]

-

Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1-bromo-2-isobutoxyethane (from Step 1, ~100 mmol, 1.0 eq), potassium phthalimide (20.4 g, 110 mmol, 1.1 eq), and 100 mL of anhydrous DMF.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the disappearance of the starting bromide by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 400 mL of cold water while stirring. A white precipitate of N-(2-isobutoxyethyl)phthalimide will form.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with water (3 x 50 mL), and air-dry to obtain the crude product.

Step 3: Hydrazinolysis and Formation of 2-isobutoxy-1-ethanamine Hydrochloride

-

Rationale: The Ing-Manske procedure uses hydrazine to cleave the phthalimide, releasing the primary amine.[1][10] Hydrazine attacks the carbonyl carbons, leading to the formation of a stable phthalhydrazide precipitate, which is easily removed. The resulting free amine is then converted to its hydrochloride salt for stability and ease of purification.

-

Hydrazinolysis: Suspend the crude N-(2-isobutoxyethyl)phthalimide (from Step 2, ~100 mmol, 1.0 eq) in 200 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine hydrate (6.0 g, ~120 mmol, 1.2 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.[11]

-

Acidification: Cool the mixture to room temperature and add 100 mL of 2 M aqueous HCl to dissolve the amine and precipitate any remaining phthalhydrazide.

-

Filtration: Filter the mixture to remove the solid phthalhydrazide, washing the solid with a small amount of cold ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. This will leave an aqueous solution of the amine hydrochloride.

-

Basification & Extraction: Cool the aqueous residue in an ice bath and carefully add 20% aqueous NaOH until the pH is >12. Extract the liberated free amine with dichloromethane (3 x 75 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Salt Formation: Cool the dichloromethane solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether (~60 mL, 120 mmol) with stirring. A white precipitate of 2-isobutoxy-1-ethanamine hydrochloride will form.

-

Final Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether solvent system.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation.[12] In a solvent like D₂O, the spectrum is expected to show characteristic signals for the isobutyl group (a doublet, a multiplet, and a singlet integrating to 6H, 1H, and 2H respectively), and signals for the two methylene groups of the ethyl chain.

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of bromide | Incomplete reaction. | Increase reaction time or slightly elevate temperature. Ensure PBr₃ is of high quality. |

| Product loss during work-up. | Ensure careful separation of layers; perform back-extraction of the aqueous layer. | |

| Step 2: Reaction stalls | Wet DMF or reagents. | Use anhydrous DMF and ensure starting materials are dry. |

| Insufficient temperature. | Ensure the reaction temperature is maintained at 80-90 °C. | |

| Step 3: Incomplete hydrazinolysis | Insufficient hydrazine or reaction time. | Ensure at least 1.2 equivalents of hydrazine are used and reflux for the full duration. |

| Final Product: Oily or impure | Incomplete conversion to salt. | Add additional HCl/ether solution. |

| Insufficient washing/purification. | Recrystallize the product from a suitable solvent system like ethanol/ether. |

References

-

Hampton Research. (2020, March 20). Safety Data Sheet. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 22, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 22, 2026, from [Link]

-

Anonymous. (n.d.). Gabriel Synthesis. Cambridge University Press. Retrieved February 22, 2026, from [Link]

-

Filo. (2026, February 11). Outline a synthesis of the following amine using the Gabriel synthesis. Retrieved February 22, 2026, from [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved February 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride [1:1]. Retrieved February 22, 2026, from [Link]

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. ETHANOLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Showing Compound 2-Butoxyethanol (FDB003389) - FooDB [foodb.ca]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

scale-up synthesis of 2-isobutoxy-1-ethanamine hydrochloride

Executive Summary

2-Isobutoxy-1-ethanamine hydrochloride (CAS: 85063-78-1) is a critical primary amine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and surface-active agents. While direct alkylation of ammonia with 2-chloroethyl isobutyl ether is theoretically possible, it often suffers from poor selectivity, yielding mixtures of secondary and tertiary amines that are difficult to separate on a kilogram scale.

This Application Note details a high-fidelity, scalable Gabriel Synthesis protocol . This route is selected for its rigorous control over amine speciation, ensuring the exclusive formation of the primary amine. We provide a validated workflow for the conversion of commercially available 2-isobutoxyethanol to the target hydrochloride salt, emphasizing process safety, impurity purging, and critical process parameters (CPPs) for scale-up from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy

To ensure high purity (>98%) suitable for GMP downstream processing, we utilize a three-step sequence. The strategy leverages the steric bulk of the isobutyl group to stabilize intermediates while using the phthalimide moiety to mask the nitrogen, preventing over-alkylation.

Route Overview:

-

Activation: Conversion of 2-isobutoxyethanol to the corresponding chloride or sulfonate.

-

Substitution: Nucleophilic displacement using Potassium Phthalimide.

-

Deprotection & Salt Formation: Hydrazinolysis followed by acidification.

Figure 1: Retrosynthetic pathway designed for primary amine exclusivity.

Safety & Handling (Pre-Operational Check)

-

2-Isobutoxyethanol: A glycol ether solvent. Readily absorbed through the skin. Use butyl rubber or Viton gloves; nitrile provides limited protection against prolonged exposure.

-

Thionyl Chloride (

): Releases -

Hydrazine Hydrate: Potentially carcinogenic and highly toxic. Handle in a closed system or high-efficiency fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before waste disposal.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Isobutoxyethyl Chloride

Objective: Activate the alcohol for nucleophilic attack.

Reagents:

-

2-Isobutoxyethanol (1.0 equiv)

-

Thionyl Chloride (1.2 equiv)

-

Pyridine (0.1 equiv, Catalyst)

-

Solvent: Dichloromethane (DCM) or neat (if reactor cooling is efficient).

Protocol:

-

Charge a jacketed glass reactor with 2-isobutoxyethanol (118.2 g, 1.0 mol) and pyridine (7.9 g, 0.1 mol).

-

Cool the mixture to 0–5°C using a cryostat.

-

Add Thionyl Chloride (142.8 g, 1.2 mol) dropwise over 2 hours. Caution: Exothermic gas evolution.

-

Critical Process Parameter (CPP): Maintain internal temperature <10°C during addition to prevent ether cleavage.

-

Upon completion of addition, warm to reflux (40°C for DCM, or 80°C if neat) for 3 hours.

-

Monitor conversion via GC-MS (Target: >99% conversion).

-

Workup: Quench excess

by pouring onto crushed ice. Extract with DCM.[1] Wash organic layer with sat. -

Dry over

and concentrate. Distill under reduced pressure (approx. 50-55°C at 20 mmHg) to yield a clear liquid.-

Expected Yield: 85–90%

-

Step 2: Formation of N-(2-Isobutoxyethyl)phthalimide

Objective: Install the nitrogen source with complete protection against over-alkylation.

Reagents:

-

2-Isobutoxyethyl Chloride (from Step 1, 1.0 equiv)

-

Potassium Phthalimide (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) - Anhydrous.

Protocol:

-

In a reactor fitted with mechanical stirring, suspend Potassium Phthalimide (185.2 g, 1.0 mol) in DMF (600 mL).

-

Heat the slurry to 90°C.

-

Add 2-Isobutoxyethyl Chloride (136.6 g, 1.0 mol) dropwise over 1 hour.

-

Raise temperature to 110°C and stir for 6–8 hours.

-

Note: The reaction mixture will become thinner as potassium chloride precipitates.

-

-

IPC (In-Process Control): TLC (30% EtOAc/Hexane) should show disappearance of chloride.

-

Workup: Cool to room temperature. Pour into ice-water (2 L) to precipitate the product.

-

Filter the solid (or extract with Ethyl Acetate if oily). Recrystallize from Ethanol/Water if high purity is required, though the crude is often sufficient.

-

Expected Yield: 80–85%

-

Step 3: Deprotection to 2-Isobutoxy-1-ethanamine Hydrochloride

Objective: Cleave the phthalimide and form the stable salt.

Reagents:

-

Phthalimide Intermediate (1.0 equiv)

-

Hydrazine Hydrate (1.2 equiv)

-

Solvent: Ethanol (Reagent Grade)

-

HCl (Concentrated, 37%)

Protocol:

-

Dissolve the Phthalimide intermediate (247 g, 1.0 mol) in Ethanol (1.5 L).

-

Add Hydrazine Hydrate (60 g, 1.2 mol) cautiously.

-

Reflux the mixture for 3–4 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Cool to room temperature and acidify with Concentrated HCl until pH < 2.

-

Reflux for an additional 30 minutes to ensure complete hydrolysis and salt formation.

-

Cool to 0°C and filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

-

Concentrate the filtrate to near dryness.

-

Purification: Redissolve residue in minimal hot isopropanol and add diethyl ether or MTBE to induce crystallization.

-

Filter the white crystalline solid and dry under vacuum at 40°C.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 128–132°C | Sharp range indicates high purity. |

| Diagnostic doublet at 0.86 ppm (isobutyl). | ||

| Mass Spec (ESI) | Corresponds to free base mass. | |

| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in Hexanes, Ether. |

Critical Process Parameters (Troubleshooting)

The following logic flow describes how to mitigate common failure modes during the scale-up phase.

Figure 2: Troubleshooting logic for common synthetic deviations.

Conclusion

This protocol provides a robust, self-validating method for synthesizing 2-isobutoxy-1-ethanamine hydrochloride. By utilizing the Gabriel synthesis, we avoid the formation of secondary amine impurities common in direct alkylation routes. The use of 2-isobutoxyethanol as a starting material ensures a cost-effective supply chain. For GMP applications, particular attention must be paid to the removal of hydrazine residues in the final step, verified via specific analytical assays.

References

-

Gabriel Synthesis Mechanism & Utility: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. [Link]

-

Safety of Glycol Ethers: ECHA (European Chemicals Agency). Substance Information: 2-isobutoxyethanol. [Link]

-

Industrial Amination Techniques: Roose, P., et al. (2015). Amines, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Handling of Hydrazine: National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isobutoxy-1-ethanamine Hydrochloride

Welcome to the dedicated technical support center for the purification of 2-isobutoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Introduction

2-Isobutoxy-1-ethanamine hydrochloride is a primary amine salt with potential applications in pharmaceutical synthesis. Achieving high purity of this compound is critical for downstream applications, ensuring reproducibility of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols for achieving high-purity 2-isobutoxy-1-ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-isobutoxy-1-ethanamine hydrochloride?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of alkoxy amines can include:

-

Unreacted Starting Materials: Such as 1-bromo-2-isobutoxyethane or 2-isobutoxyethanol, and the amine source (e.g., ammonia or a protected amine).

-

Over-alkylation Products: If the synthesis involves the reaction of an alkyl halide with an amine, di- and tri-alkylation of the amine can occur, leading to secondary and tertiary amine impurities.

-

Byproducts from Side Reactions: Depending on the reagents and conditions used, side reactions such as elimination or rearrangement can lead to the formation of unexpected byproducts.

-

Residual Solvents: Solvents used in the synthesis and workup can be retained in the final product.

-

Inorganic Salts: Salts such as sodium chloride or ammonium chloride may be present from the workup or hydrochloride salt formation steps.[1]

Q2: What is the best initial approach to purify crude 2-isobutoxy-1-ethanamine hydrochloride?

A2: For most amine hydrochlorides, recrystallization is the most effective and straightforward initial purification technique.[2][3][4] This method relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q3: My 2-isobutoxy-1-ethanamine hydrochloride is an oil and will not crystallize. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. Here are some steps to address this:

-

Add more solvent: This will keep the compound dissolved at a lower temperature.

-

Use a lower-boiling point solvent.

-

Cool the solution more slowly: This allows more time for crystal nucleation and growth.

-

Scratch the inside of the flask with a glass rod: This can provide a surface for crystals to form.

-

Add a seed crystal: If you have a small amount of pure, solid material, adding it to the solution can induce crystallization.

Q4: How can I assess the purity of my 2-isobutoxy-1-ethanamine hydrochloride?

A4: A combination of analytical techniques should be used to assess purity:

-

Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify and quantify impurities with distinct signals from the desired compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A single, sharp peak indicates high purity.

-

Mass Spectrometry (MS): MS can confirm the molecular weight of the desired compound and help identify unknown impurities.

Troubleshooting Guide: Recrystallization

This section addresses specific issues you may encounter during the recrystallization of 2-isobutoxy-1-ethanamine hydrochloride.

| Problem | Probable Cause(s) | Solution(s) |

| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. If the compound remains highly soluble even after concentrating, consider a different solvent or a mixed-solvent system. |

| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is supersaturated, and the compound is precipitating too quickly. | 1. Add more solvent to lower the saturation temperature.2. Use a solvent with a lower boiling point.3. Allow the solution to cool more slowly.4. Try a mixed-solvent system where the compound is less soluble. |

| The yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were washed with too much cold solvent.3. The compound is significantly soluble in the cold solvent. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Use a minimal amount of ice-cold solvent to wash the crystals.3. Choose a solvent in which the compound has lower solubility at cold temperatures. |

| The purified product is still impure (e.g., broad melting point). | 1. The chosen solvent does not effectively discriminate between the desired compound and the impurities.2. The solution was cooled too quickly, trapping impurities in the crystal lattice. | 1. Select a different recrystallization solvent or a mixed-solvent system.2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[3][4] |

| The product is colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] |

Experimental Protocols

Protocol 1: Recrystallization of 2-Isobutoxy-1-ethanamine Hydrochloride (Single Solvent)

This protocol outlines the general procedure for recrystallizing 2-isobutoxy-1-ethanamine hydrochloride from a single solvent. Isopropanol is often a good starting point for the recrystallization of amine hydrochlorides.

Materials:

-

Crude 2-isobutoxy-1-ethanamine hydrochloride

-

Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether)[2]

-

Erlenmeyer flasks

-

Heating source (hot plate or heating mantle)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the compound is sparingly soluble at room temperature but very soluble at the boiling point.

-

Dissolution: Place the crude 2-isobutoxy-1-ethanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic impurities from the crude free amine before converting it to the hydrochloride salt.

Materials:

-

Crude 2-isobutoxy-1-ethanamine

-

Diethyl ether or other suitable organic solvent

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the crude 2-isobutoxy-1-ethanamine in diethyl ether.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move into the aqueous layer. Repeat the extraction two more times.

-

Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated amine.

-

Wash Organic Layer (Optional): The original organic layer can be washed with water, dried, and concentrated to isolate any non-basic impurities.

-

Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

-

Extraction of Free Amine: Extract the free amine from the basic aqueous solution with fresh diethyl ether. Repeat the extraction two more times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free amine.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent dropwise until the solution is acidic to precipitate the hydrochloride salt.[2] Collect the salt by filtration.

Visualizing the Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method for 2-isobutoxy-1-ethanamine hydrochloride.

Caption: Flowchart for troubleshooting recrystallization.

References

- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.

-

Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

- Chafin, A. P., & Mills, J. E. (1962). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.

Sources

- 1. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 2. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: 2-Isobutoxy-1-ethanamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-isobutoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

The synthesis of 2-isobutoxy-1-ethanamine hydrochloride is a foundational process, yet it presents several critical junctures where impurities can arise. Understanding the origin and mechanism of formation for these impurities is paramount to developing a robust and reproducible synthetic route. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Pathway & Starting Material Concerns

Q1: What is the standard synthetic route for 2-isobutoxy-1-ethanamine hydrochloride, and what are the initial control points for purity?

A1: The most common and efficient synthesis is a two-step process followed by salt formation. The purity of your final product is directly dependent on the control of each step.

-

Step 1: Williamson Ether Synthesis. Isobutanol is reacted with a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) in the presence of a base to form the key intermediate, 2-isobutoxyacetonitrile.[1][2]

-

Step 2: Nitrile Reduction. The nitrile group of 2-isobutoxyacetonitrile is reduced to a primary amine, yielding 2-isobutoxy-1-ethanamine.

-

Step 3: Hydrochloride Salt Formation. The free amine is treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[3]

The primary control points are the quality of the starting materials and the reaction conditions of the ether synthesis. Impurities in your starting isobutanol or chloroacetonitrile can be carried through the entire synthesis.[4]

Caption: Overall synthetic workflow for 2-isobutoxy-1-ethanamine HCl.

Q2: My 2-isobutoxyacetonitrile intermediate is showing unreacted isobutanol and other side products. What is causing this?

A2: This typically points to issues in the Williamson ether synthesis step.

-

Incomplete Reaction: Insufficient base, low reaction temperature, or short reaction time can lead to unreacted starting materials. Ensure your base is strong enough and used in sufficient molar excess (e.g., 1.1-1.5 equivalents) to fully deprotonate the isobutanol.

-

Side Products: The primary side reaction is often the base-catalyzed elimination of the haloacetonitrile, especially at higher temperatures.[1] If using a very strong base like sodium hydride, ensure the temperature is controlled during addition.

-

Moisture: Water in the reaction solvent or starting materials will consume the base and protonate the isobutoxide nucleophile, reducing its efficacy. Using anhydrous solvents and properly dried reagents is critical.

Section 2: Nitrile Reduction - The Critical Step

Q3: The most significant impurity I'm observing is a higher molecular weight species, likely a secondary or tertiary amine. Why does this form during the nitrile reduction?

A3: This is the most common and challenging issue in the reduction of nitriles to primary amines. The formation of secondary (di-isobutoxyethyl)amine and tertiary (tri-isobutoxyethyl)amine impurities occurs via a well-understood mechanism.[5]

The reduction of a nitrile does not happen in a single step. It proceeds through an intermediate imine. This imine is electrophilic and can be attacked by the primary amine product, which is nucleophilic. This reaction forms a new intermediate that is subsequently reduced to the secondary amine impurity. This process can repeat to form a tertiary amine.

Caption: Mechanism of secondary amine impurity formation during nitrile reduction.

Q4: How can I suppress the formation of secondary and tertiary amine impurities?

A4: The strategy depends on your chosen reducing agent.

-

Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method is notorious for producing secondary amine impurities. The most effective countermeasure is to conduct the reaction in the presence of ammonia (often as a solution in methanol or ethanol).[5] Ammonia acts as a large excess of a primary amine, which shifts the equilibrium away from the product amine attacking the intermediate imine.

-

Metal Hydride Reagents (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that is generally effective at reducing nitriles to primary amines with fewer secondary amine byproducts if the reaction is worked up properly.[6][7] It is crucial to add the nitrile slowly to the hydride slurry to maintain an excess of the reducing agent.

-

Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂): Borane complexes are also excellent for reducing nitriles to primary amines.[8] They are generally less prone to forming secondary amine impurities compared to catalytic hydrogenation.

Section 3: Analysis and Purification

Q5: What are the recommended analytical methods for impurity profiling of 2-isobutoxy-1-ethanamine hydrochloride?

A5: A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method with a C18 column is common. Since amines can show poor peak shape, using a mobile phase with a low pH (e.g., using trifluoroacetic acid or formic acid) or a specialized "base-deactivated" column is recommended. UV detection is possible if a derivatizing agent is used or at low wavelengths (~200-210 nm).[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile impurities like residual solvents, starting materials, and the free base form of the product and its related amine impurities. The free base can be analyzed directly, or the sample can be derivatized to improve peak shape and volatility.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and quantifying impurities if their signals do not overlap significantly with the product signals.[12]

Q6: I'm struggling to purify the final hydrochloride salt. What are the best practices?

A6: Purification of the final product typically involves crystallization or reprecipitation.

-

Recrystallization: The key is finding a suitable solvent system. Often, a polar solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures is used (e.g., isopropanol, ethanol).[3][13] Sometimes an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) is added to the solution to induce crystallization.

-

Acid-Base Extraction: Before the final salt formation, the crude free base can be purified. Dissolve the crude amine in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.[14] This is a highly effective method for removing non-basic impurities.

-

Drying: Ensure the final salt is thoroughly dried under vacuum to remove residual solvents, which are also considered impurities.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Actions & Investigation |

| Low Yield in Step 1 (Ether Synthesis) | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Low reaction temperature or insufficient time. | 1. Use fresh, high-purity base (e.g., freshly opened NaH). 2. Use anhydrous solvents and ensure starting materials are dry. 3. Monitor reaction by TLC/GC to determine completion; consider increasing temperature cautiously. |

| Multiple Spots/Peaks After Nitrile Reduction | 1. Formation of secondary/tertiary amine impurities. 2. Incomplete reduction (residual nitrile/imine). 3. Side reactions from the reducing agent. | 1. If using catalytic hydrogenation, add ammonia to the reaction mixture.[5] If using LiAlH₄, ensure slow addition of nitrile to excess hydride. 2. Increase reaction time, temperature, or amount of reducing agent. 3. Consult literature for known side reactions of your specific reducing agent. |

| Final Product is Oily or Gummy, Not Crystalline | 1. Presence of significant impurities disrupting the crystal lattice. 2. Incorrect crystallization solvent. 3. Residual water or solvent. | 1. Re-purify the free base using acid-base extraction before forming the salt. 2. Screen a variety of solvents for recrystallization (e.g., isopropanol, ethanol/ether, acetone).[13] 3. Ensure the product is dried thoroughly under high vacuum. |

| Poor Peak Shape (Tailing) in HPLC Analysis | 1. Interaction of the basic amine with acidic silanol groups on the silica support. | 1. Use a mobile phase with a low pH (e.g., 0.1% TFA). 2. Employ a base-deactivated column. 3. Consider derivatizing the amine before analysis.[15] |

Experimental Protocols

Protocol: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for analyzing the free base of 2-isobutoxy-1-ethanamine and its common impurities.

-

Sample Preparation:

-

Take ~10 mg of the 2-isobutoxy-1-ethanamine hydrochloride salt and dissolve it in 1 mL of deionized water.

-

Add 1 mL of dichloromethane (DCM).

-

Add 0.1 mL of 5M sodium hydroxide (NaOH) solution to basify the aqueous layer and convert the salt to the free base.

-

Vortex the mixture for 1 minute. Allow the layers to separate.

-

Carefully transfer the bottom DCM layer, containing the free amine, to a clean vial for analysis.

-

-

GC-MS Conditions:

-

Instrument: Standard Gas Chromatograph with a Mass Spectrometric detector.

-

Column: A common choice is a DB-5ms or HP-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Scan Range: 40-500 m/z.

-

-

-

Data Analysis:

-

Identify the peak for 2-isobutoxy-1-ethanamine based on its retention time and mass spectrum.

-

Search for peaks corresponding to potential impurities:

-

Isobutanol: Early eluting peak.

-

2-isobutoxyacetonitrile (unreacted intermediate): Check for a characteristic mass spectrum.

-

Secondary Amine Impurity: Look for a later eluting peak with a higher molecular weight and a fragmentation pattern consistent with the dimer structure.

-

-

References

-

Griese, J. J., et al. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. Retrieved from [Link]

-

Salomone, A., et al. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC. Retrieved from [Link]

-

Wang, G., & Cole, R. B. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

- Arnold, G. B. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.

-

Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Xie, J., et al. (2015). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. Retrieved from [Link]

-

Baertschi, S. W., et al. (2009). Identification of Pharmaceutical Impurities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

NCBI Bookshelf. (1999). Chloroacetonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

Kumar, B. S., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. PMC. Retrieved from [Link]

-

LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

-

World Health Organization. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI. Retrieved from [Link]

-

Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of isobutanol from syngas. Retrieved from [Link]

-

Ramón, D. J., & Sansano, J. M. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]

-

Gines, M. J. L., et al. (n.d.). Catalyst Development for Isobutanol Synthesis. Fischer-Tropsch Archive. Retrieved from [Link]

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

- Laskar, D. B. (1976). Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride. U.S. Patent No. 3,944,616. Washington, DC: U.S. Patent and Trademark Office.

-

Sencan, A. (n.d.). Method Selection and Validation in Analytical Toxicology. Retrieved from [Link]

-

Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

-

MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

-

Ghosh, A., et al. (2014). Impurity Profile: An Overview. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 3. US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride - Google Patents [patents.google.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitriles to amines [quimicaorganica.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. iacld.com [iacld.com]

- 12. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Stability & Handling of 2-Isobutoxy-1-ethanamine Hydrochloride

Introduction: The Chemical Identity

This guide addresses the stability and handling of 2-isobutoxy-1-ethanamine hydrochloride . As a primary amine ether, this molecule exhibits a distinct "dual personality" depending on the pH of its environment.

-

The Salt Form (Acidic/Neutral): A robust, ionic solid.

-

The Free Base (Basic): A reactive, potentially volatile oil susceptible to environmental degradation.

Understanding this dichotomy is critical for successful synthesis, extraction, and storage.

Part 1: Acidic Stability (The "Safe Zone")

Core Stability Profile

Under acidic conditions (pH < 7), the molecule exists as the ammonium salt (

-

Hydrolysis Resistance: The ether linkage (

) is highly resistant to dilute acids (e.g., 1M HCl, 1M H2SO4) at ambient temperatures. Unlike esters or acetals, the ether bond does not readily hydrolyze. -

Thermal Stability: The hydrochloride salt generally possesses a high melting point and resists thermal decomposition up to moderate temperatures (

), provided it is dry.

Extreme Conditions (The Exception)

While stable in dilute acids, ether cleavage can occur under specific extreme conditions.

-

Reagents: Concentrated Hydroiodic acid (HI) or Hydrobromic acid (HBr).

-

Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (

or -

Outcome: Cleavage into isobutyl halide and ethanolamine derivatives.

Expert Insight: Do not mistake the stability of the salt for the stability of the ether bond under refluxing strong acids. If your protocol requires refluxing in 48% HBr, you will destroy the molecule.

Part 2: Basic Stability (The "Danger Zone")

The Deprotonation Event

When the pH is raised (pH > 10) using bases like NaOH,

Critical Instability Factors (Free Base)

Once in the free base form, the molecule becomes susceptible to three primary degradation pathways:

-

Oxidative Degradation (Air Sensitivity):

-

Primary amines react with atmospheric oxygen, particularly in the presence of trace metal ions or light.

-

Products: Imines, aldehydes, and coupled oxidation products (colored impurities).

-

Prevention: Always handle the free base under an inert atmosphere (

or Ar).

-

-

Carbamation (CO2 Sensitivity):

-

Primary amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide.

-

Reaction:

(Carbamate Salt). -

Observation: Appearance of a white, crusty solid on the surface of the oil or on glassware.

-

-

Volatility:

-

The free base (MW ~117 g/mol ) is a relatively small, organic oil. It can be lost to evaporation during rotary evaporation if the vacuum is too strong or the bath is too hot.

-

Part 3: Visualization of Stability Pathways

The following diagram illustrates the species equilibrium and degradation risks.

Figure 1: Stability landscape of 2-isobutoxy-1-ethanamine showing the pH-dependent equilibrium and potential degradation routes.

Part 4: Troubleshooting Guide (FAQ)

Scenario A: Extraction & Yield Issues

Q: I neutralized the salt and extracted with DCM, but my yield is very low. Where did it go?

-

Cause 1: Water Solubility. The presence of the ether oxygen and the amine group increases water solubility. The free base may partially remain in the aqueous phase.

-

Cause 2: Volatility. If you concentrated the organic layer under high vacuum (< 10 mbar) or high heat (> 40°C), you likely evaporated the product along with the solvent.

-

Solution:

-

Saturate the aqueous phase with NaCl (Salting out) before extraction.

-

Use a solvent like MTBE or CHCl3/Isopropanol (3:1) for better recovery.

-

Do not evaporate to dryness under high vacuum. Isolate as a concentrated solution or immediately convert back to a salt (e.g., Boc-protection or salt formation).

-

Scenario B: Impurity Formation

Q: My free base turned yellow/brown overnight. Is it still usable?

-

Diagnosis: This is classic oxidative degradation. The color comes from trace imine or radical coupling products.

-

Assessment: If the color is faint, the purity might still be >95%. Check via NMR.

-

Remedy: Distillation (if quantity permits) or passing through a short plug of silica (neutralized) can remove colored impurities. Future Prevention: Store under Argon at -20°C.

Q: There is a white solid forming on the rim of my flask containing the free base oil.

-

Diagnosis: Formation of the carbamate salt due to exposure to atmospheric

. -

Fix: The reaction is reversible. Dissolve the material in DCM and wash with dilute NaOH. The carbamate will revert to the free amine.

Scenario C: Analytical Artifacts

Q: The NMR of the salt form shows broad peaks.

-

Reason: Ammonium protons (

) often exchange with the solvent (especially in -

Verification: This is normal. Focus on the integration of the alkyl backbone signals (Isobutyl doublet, Ether

triplets) to confirm identity.

Part 5: Summary Data Table

| Property | Acidic Condition (Salt) | Basic Condition (Free Base) |

| Physical State | White Crystalline Solid | Colorless to Yellow Oil |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Toluene, Ethers |

| Air Stability | Stable | Unstable (Oxidizes) |

| CO2 Stability | Stable | Unstable (Forms Carbamates) |

| Thermal Stability | High (Solid) | Moderate (Volatile Liquid) |

| Storage | Desiccator, RT or 4°C | Inert Gas, -20°C |

References

- Chemical Stability of Ethers: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of ether cleavage mechanisms under acidic conditions).

-

Amine Oxidation & Degradation

- Lepaumier, H., et al. (2009). Degradation of MDEA/PZ blends in CO2 capture conditions.Industrial & Engineering Chemistry Research.

-

Handling of Amine Hydrochlorides

- Sigma-Aldrich (Merck) Technical Bulletin. Handling and Storage of Hygroscopic Amine Salts.

-

Carbamate Formation

- Hikita, H., et al. (1977). The kinetics of reaction of carbon dioxide with monoethanolamine, diethanolamine and triethanolamine.Chemical Engineering Journal.

Sources

managing hygroscopicity of 2-isobutoxy-1-ethanamine hydrochloride during storage

Subject: Managing Hygroscopicity & Storage Stability Compound: 2-Isobutoxy-1-ethanamine Hydrochloride (CAS: 89359-54-6) Classification: Ether-Amine Salt / Hygroscopic Building Block[1]

Core Directive: The Moisture Defense Protocol